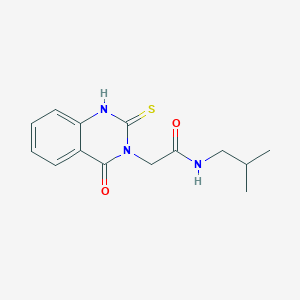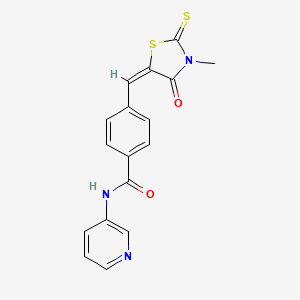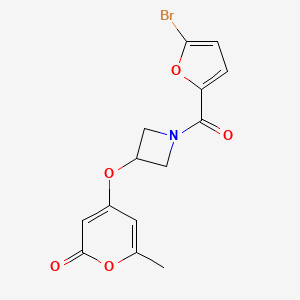
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as BFAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFAP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one's mechanism of action is not fully understood, but studies have suggested that it can inhibit the activity of certain enzymes and proteins in the body. 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to inhibit the activity of Nrf2, a protein that regulates the expression of genes involved in the antioxidant response.
Biochemical and Physiological Effects
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have various biochemical and physiological effects. Studies have suggested that 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can reduce inflammation and oxidative stress in the body. Additionally, 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-cancer properties, and studies have suggested that it can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has a unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. However, there are some limitations to using 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. One possible direction is to study its potential applications in the treatment of cancer. Studies have suggested that 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can inhibit the growth of cancer cells, and more research is needed to determine its effectiveness in vivo. Another possible direction is to study its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, more research is needed to determine the safety and efficacy of 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in humans, and to optimize its synthesis and purification methods.
Synthesemethoden
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be synthesized using different methods, including the reaction of 5-bromofuran-2-carboxylic acid with 3-azido-1-propanol, followed by the reaction with 6-methyl-2H-pyran-2-one. Another method involves the reaction of 5-bromofuran-2-carbonyl chloride with azetidine-3-ol, followed by the reaction with 6-methyl-2H-pyran-2-one. These methods have been optimized to yield high purity and yield of 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one.
Wissenschaftliche Forschungsanwendungen
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been studied for its potential applications in medicinal chemistry. Its unique structure and mechanism of action make it a promising candidate for the development of new drugs. 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-cancer properties, and studies have suggested that it can inhibit the growth of cancer cells. Additionally, 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5/c1-8-4-9(5-13(17)19-8)20-10-6-16(7-10)14(18)11-2-3-12(15)21-11/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBDKXJEBOXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2456185.png)
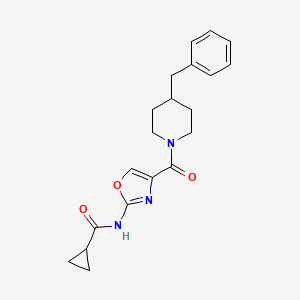
![N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2456191.png)
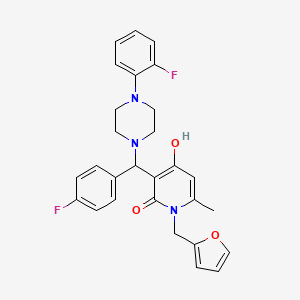
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)

![N-[4-(tert-butylsulfamoyl)phenyl]propanamide](/img/structure/B2456197.png)
![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456202.png)

![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)
